molecular formula OP+ B1236034 Oxidophosphorus(1+)

Oxidophosphorus(1+)

Cat. No.: B1236034
M. Wt: 46.973 g/mol
InChI Key: OWAFMGZRZPLCGM-UHFFFAOYSA-N
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Description

Oxidophosphorus(1+), denoted chemically as PO+, is a monoatomic cationic species derived from phosphorus and oxygen. According to IUPAC nomenclature guidelines, its systematic name distinguishes it from related phosphoryl or oxo-phosphorus compounds. Unlike neutral or anionic phosphorus-oxygen species, PO+ carries a +1 charge, making it a highly reactive electrophile in chemical reactions.

The formation of PO+ typically occurs under high-energy conditions, such as plasma environments or during the decomposition of phosphorus-containing compounds. Its transient nature and high reactivity limit direct experimental characterization, though computational studies and mass spectrometry have provided insights into its electronic structure and stability .

Properties

Molecular Formula

OP+

Molecular Weight

46.973 g/mol

IUPAC Name

phosphanylidyneoxidanium

InChI

InChI=1S/OP/c1-2/q+1

InChI Key

OWAFMGZRZPLCGM-UHFFFAOYSA-N

SMILES

[O+]#P

Canonical SMILES

[O+]#P

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphorus-Oxygen Compounds

Phosphorus-oxygen compounds exhibit diverse stoichiometries and charges, leading to distinct chemical behaviors. Below is a detailed comparison of PO+ with structurally or functionally related species:

Oxidophosphorus(•) (PO•)

  • Formula and Charge : PO• (neutral radical).
  • Structure : A radical species with an unpaired electron localized on phosphorus or oxygen.
  • Reactivity: Participates in radical chain reactions, such as atmospheric oxidation processes.
  • Key Difference : Charge and electronic configuration (radical vs. cation).

Oxidophosphate(1−) (PO−)

  • Formula and Charge : PO− (−1 charge).
  • Structure: A monoatomic anion with a single negative charge.
  • Reactivity : Acts as a nucleophile in substitution reactions. Its stability in solution depends on counterions and solvent polarity.
  • Key Difference : Charge inversion (−1 vs. +1) leads to opposing reactivity trends (nucleophilic vs. electrophilic) .

Dioxidophosphate(1−) (PO₂−)

  • Formula and Charge : PO₂− (−1 charge).
  • Structure : Features two oxygen atoms bonded to phosphorus, forming a linear or bent geometry.
  • Reactivity : Intermediate in phosphate ester hydrolysis. Its additional oxygen atom enhances resonance stabilization compared to PO+ .

Trioxidophosphate(3−) (PO₃³−)

  • Formula and Charge : PO₃³− (−3 charge).
  • Structure : A tetrahedral anion central to biological systems (e.g., ATP, DNA backbone).
  • Reactivity : Forms stable salts (e.g., Na₃PO₄) and coordinates with metal ions. The high negative charge contrasts sharply with PO+, limiting direct comparative applications .

Data Tables: Structural and Electronic Properties

Compound Formula Charge Oxidation State of P Key Reactivity
Oxidophosphorus(1+) PO+ +1 +3 Electrophilic addition
Oxidophosphorus(•) PO• 0 +2 Radical reactions
Oxidophosphate(1−) PO− −1 +1 Nucleophilic substitution
Dioxidophosphate(1−) PO₂− −1 +3 Acid-base equilibria
Trioxidophosphate(3−) PO₃³− −3 +5 Metal coordination

Note: Oxidation states calculated based on oxygen’s −2 charge.

Research Findings and Key Insights

Electronic Structure : Computational studies indicate that PO+ has a low-lying vacant orbital, making it a strong Lewis acid. This contrasts with PO₃³−, which has a filled valence shell and acts as a Lewis base .

Spectroscopic Detection : PO+ has been identified in mass spectra of phosphorus-containing plasmas, but its instability precludes isolation. In contrast, PO₃³− is readily characterized via NMR and X-ray crystallography .

Thermodynamic Stability : PO+ is less stable than PO₃³− due to charge-density effects. The latter’s resonance stabilization and hydration energy (−3,120 kJ/mol for PO₃³− vs. +900 kJ/mol for PO+) underscore this disparity .

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